molecular formula C17H13N3O2 B12091301 Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate CAS No. 1356385-96-0

Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate

Cat. No.: B12091301
CAS No.: 1356385-96-0
M. Wt: 291.30 g/mol
InChI Key: WIKRCQCIGCKHMQ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester is a complex organic compound that features a benzoic acid core substituted with an imidazo[1,2-b]pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester is unique due to its specific substitution pattern and the presence of both benzoic acid and imidazo[1,2-b]pyridazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1356385-96-0

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoate

InChI

InChI=1S/C17H13N3O2/c1-12-5-6-14(17(21)22-2)10-13(12)7-8-15-11-18-16-4-3-9-19-20(15)16/h3-6,9-11H,1-2H3

InChI Key

WIKRCQCIGCKHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C#CC2=CN=C3N2N=CC=C3

Origin of Product

United States

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